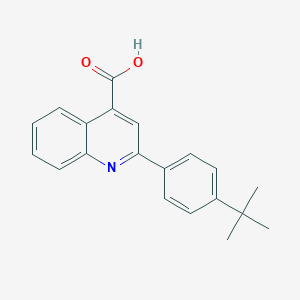

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFYGGBLFWRJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357852 | |

| Record name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181048-48-6 | |

| Record name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Aldol Addition

The CN102924374B patent outlines a scalable route:

-

Cyclization : Isatin reacts with acetone under sodium hydroxide to form 2-methylquinoline-4-carboxylic acid (99% yield).

-

Aldol Addition : Phenylaldehyde introduces the 2-aryl group via aldol condensation at 100°C, yielding 2-styrylquinoline-4-carboxylic acid (85% yield).

-

Dehydration : Acetic anhydride removes water, forming 2-vinylquinoline-4-carboxylic acid (93.4% yield).

-

Oxidation : Potassium permanganate oxidizes the vinyl group to a carboxylic acid, producing quinoline-2,4-dicarboxylic acid (94% yield).

-

Decarboxylation : Heating in m-xylene eliminates CO₂, yielding the target compound.

Table 1: Reaction Conditions and Yields from CN102924374B

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | NaOH, acetone, reflux | 99 |

| 2 | Aldol addition | Phenylaldehyde, 100°C | 85 |

| 3 | Dehydration | Acetic anhydride, 120°C | 93.4 |

| 4 | Oxidation | KMnO₄, NaOH, 40°C | 94 |

| 5 | Decarboxylation | m-xylene, reflux | N/A |

Catalytic Anomeric Oxidation Strategies

Recent advances employ nanocatalysts to enhance selectivity. Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride enable solvent-free synthesis of 2-arylquinoline-4-carboxylic acids. This method uses anomeric oxidation of intermediates, achieving yields >90% in 30 minutes. The catalyst’s magnetic properties facilitate easy recovery, with no significant activity loss over five cycles.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Methods

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Classical (CN102924374B) | 85–99 | High | High (toxic oxidizers) |

| Catalytic (Fe₃O₄) | >90 | Moderate | Low (solvent-free) |

| Coupling (ACS Omega) | 70–85 | Low | Moderate |

The classical route offers high yields but relies on hazardous reagents like KMnO₄. Catalytic methods improve sustainability but require specialized catalysts. Coupling strategies provide modularity but face scalability challenges.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antiprotozoal activity is attributed to the inhibition of specific enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among quinoline-4-carboxylic acid derivatives include substituents on the phenyl ring, halogenation, and heterocyclic replacements. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and tert-butyl (electron-donating) groups modulate electron density, affecting interactions with biological targets.

- Solubility : Pyridine or acrylamide substituents enhance polarity, contrasting with the hydrophobic tert-butyl group .

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic acid derivatives: Compounds like 5a4 (MIC: 64 µg/mL against Staphylococcus aureus) and 5a7 (MIC: 128 µg/mL against Escherichia coli) demonstrate that aryl substituents enhance antibacterial activity .

- Tert-butyl derivative : While direct data are unavailable, bulky groups may hinder binding to bacterial targets (e.g., DNA gyrase) compared to smaller substituents.

Enzyme Inhibition

- SIRT3 Inhibition : 2-(4-Acrylamidophenyl) derivatives show potent activity due to acrylamide’s hydrogen-bonding capacity . The tert-butyl group’s steric bulk may reduce efficacy in such targets.

- Trypanothione Reductase Inhibition: Bromo- and methyl-substituted analogs (e.g., compound 30) exhibit activity against Trypanosoma parasites, suggesting halogenation is critical .

Biochemical Research

- Cinchophen (2-Phenylquinoline-4-carboxylic acid): Widely used to study protein-ligand interactions and enzyme mechanisms . The tert-butyl analog’s applications remain unexplored but may offer insights into hydrophobic binding pockets.

Biological Activity

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a tert-butyl group at the para position of the phenyl ring. This structural configuration enhances its lipophilicity and may influence its interactions with biological targets. The presence of the carboxylic acid functional group allows for hydrogen bonding with proteins, while the quinoline ring can engage in π-π interactions with aromatic amino acids in enzyme active sites.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it has been studied for its antimicrobial properties against various bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown efficacy in inhibiting cancer cell proliferation through various pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : It can induce cell cycle arrest at specific checkpoints, preventing further proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against different strains of bacteria and fungi. The following table summarizes findings from recent studies:

These findings suggest that structural modifications can enhance the antimicrobial activity of quinoline derivatives.

Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant anticancer activity in vitro against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting a promising therapeutic candidate for further development.

Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against S. aureus and E. coli, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via the Doebner reaction or Pfitzinger reaction . The Doebner reaction involves condensation of aniline derivatives (e.g., 4-tert-butylaniline), 2-nitrobenzaldehyde, and pyruvic acid in ethanol with trifluoroacetic acid as a catalyst . The Pfitzinger reaction uses isatin and α-methyl ketone in aqueous ethanol to form the quinoline backbone, followed by functionalization . For analogs like 2-(4-bromophenyl)quinoline-4-carboxylic acid, microwave-assisted Doebner reactions have been employed to reduce reaction time .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- UV-Vis spectroscopy (e.g., HITACHI U-2910) to analyze absorption profiles linked to the aromatic conjugated system .

- Fluorescence spectroscopy (e.g., Shimadzu RF5301PC) to assess fluorescent properties due to the extended π-system .

- NMR and mass spectrometry for structural confirmation, though specific protocols for this derivative require adaptation from related quinoline-4-carboxylic acids .

Q. What safety precautions are recommended during synthesis?

- Use personal protective equipment (PPE) , including gloves and safety goggles, to avoid skin/eye contact .

- Ensure ventilation to minimize inhalation of vapors, and store the compound in a dry, sealed container to prevent degradation .

Advanced Research Questions

Q. How can the Doebner reaction be optimized for higher yields of this compound?

Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining or improving yield (e.g., 2-(2-nitrophenyl)quinoline-4-carboxylic acid synthesis under microwave conditions) .

- Catalyst screening : Trifluoroacetic acid is standard, but Lewis acids like BF₃·Et₂O may enhance regioselectivity for bulky substituents like tert-butylphenyl .

- Solvent modulation : Ethanol is common, but mixed solvents (e.g., ethanol/DMF) can improve solubility of intermediates .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution X-ray diffraction data. For example, SHELXL has been applied to refine similar cadmium complexes of quinoline-4-carboxylic acid ligands, resolving bond-length discrepancies and confirming coordination geometry .

- Address twinning or low-resolution data by combining SHELXD (for structure solution) with density modification in SHELXE .

Q. How do substituents (e.g., tert-butyl) influence fluorescence properties?

The tert-butyl group enhances steric hindrance, reducing π-π stacking and aggregation-induced quenching. Comparative studies of 2-aryl-quinoline-4-carboxylic acids show that electron-donating groups (e.g., tert-butyl) red-shift emission maxima by stabilizing excited states, as observed in analogs like 2-(4-boronophenyl)quinoline-4-carboxylic acid .

Q. What strategies address contradictions in reported biological activity data?

- Dose-response validation : Re-evaluate antimicrobial or anticancer activity using standardized assays (e.g., MIC for antibiotics, MTT for cytotoxicity) .

- Structural analogs : Compare with derivatives like 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, where methoxy groups enhance antioxidant activity via radical scavenging .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in Pfitzinger reactions for this compound?

- Intermediate isolation : Purify isatin-derived intermediates before condensation to avoid side reactions.

- pH control : Maintain alkaline conditions (pH 10–12) during cyclization to prevent hydrolysis of the quinoline core .

Q. What computational tools predict interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.